Sulfatinib Sulfatinib Surufatinib is under investigation in clinical trial NCT02588170 (Phase III Study of Surufatinib in Treating Advanced Extrapancreatic Neuroendocrine Tumors).
Sulfatinib is an orally bioavailable, small molecule inhibitor of vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3, and the fibroblast growth factor receptor type 1 (FGFR1), with potential antineoplastic and anti-angiogenic activities. Upon oral administration, sulfatinib binds to and inhibits VEGFRs and FGFR1 thereby inhibiting VEGFR- and FGFR1-mediated signal transduction pathways. This leads to a reduction of angiogenesis and tumor cell proliferation in VEGFR/FGFR1-overexpressing tumor cells. Expression of VEGFRs and FGFR1 may be upregulated in a variety of tumor cell types.
Brand Name: Vulcanchem
CAS No.: 1308672-74-3
VCID: VC0548014
InChI: InChI=1S/C24H28N6O3S/c1-17-13-19-15-21(7-8-22(19)27-17)33-23-9-10-25-24(29-23)28-20-6-4-5-18(14-20)16-34(31,32)26-11-12-30(2)3/h4-10,13-15,26-27H,11-12,16H2,1-3H3,(H,25,28,29)
SMILES: CC1=CC2=C(N1)C=CC(=C2)OC3=NC(=NC=C3)NC4=CC=CC(=C4)CS(=O)(=O)NCCN(C)C
Molecular Formula: C24H28N6O3S
Molecular Weight: 480.6 g/mol

Sulfatinib

CAS No.: 1308672-74-3

Cat. No.: VC0548014

Molecular Formula: C24H28N6O3S

Molecular Weight: 480.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Sulfatinib - 1308672-74-3

Specification

CAS No. 1308672-74-3
Molecular Formula C24H28N6O3S
Molecular Weight 480.6 g/mol
IUPAC Name N-[2-(dimethylamino)ethyl]-1-[3-[[4-[(2-methyl-1H-indol-5-yl)oxy]pyrimidin-2-yl]amino]phenyl]methanesulfonamide
Standard InChI InChI=1S/C24H28N6O3S/c1-17-13-19-15-21(7-8-22(19)27-17)33-23-9-10-25-24(29-23)28-20-6-4-5-18(14-20)16-34(31,32)26-11-12-30(2)3/h4-10,13-15,26-27H,11-12,16H2,1-3H3,(H,25,28,29)
Standard InChI Key TTZSNFLLYPYKIL-UHFFFAOYSA-N
SMILES CC1=CC2=C(N1)C=CC(=C2)OC3=NC(=NC=C3)NC4=CC=CC(=C4)CS(=O)(=O)NCCN(C)C
Canonical SMILES CC1=CC2=C(N1)C=CC(=C2)OC3=NC(=NC=C3)NC4=CC=CC(=C4)CS(=O)(=O)NCCN(C)C
Appearance Solid powder

Introduction

Chemical Structure and Pharmacological Properties

Sulfatinib is characterized by its N-phenyl-2-pyrimidinamine core scaffold that forms hydrogen-bound interactions with the hinge region of target kinases. This core structure has proven essential for the inhibitory effects on FGFR and CSF-1R. A particularly notable feature of sulfatinib is the oxy linker, which provides molecular flexibility allowing the compound to adapt to different kinase binding environments .

The compound demonstrates remarkable selectivity for its target kinases, as evidenced by comprehensive kinase screening. Table 1 illustrates the potent and selective inhibitory profile of sulfatinib against its primary targets.

Table 1. Sulfatinib kinase selectivity profile.

KinaseIC₅₀ (μM)
VEGFR 10.002
VEGFR 20.024
VEGFR 30.001
FGFR10.015
CSF1R0.004
TrkB0.041
FLT30.067
278 other kinases>0.150

IC₅₀: half maximal inhibitory concentration; TrkB: tropomyosin receptor kinase B; FLT3: fms-related tyrosine kinase 3

Mechanism of Action

Sulfatinib's therapeutic efficacy stems from its dual mechanism of action targeting both tumor angiogenesis and immune evasion. By simultaneously inhibiting multiple tyrosine kinase receptors involved in these processes, sulfatinib offers a comprehensive approach to cancer treatment.

Inhibition of Tumor Angiogenesis

Vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF) pathways play crucial roles in tumor angiogenesis, the formation of new blood vessels that supply nutrients and oxygen to growing tumors . Through inhibition of VEGFR 1, 2, and 3, sulfatinib blocks VEGF-mediated signaling, which is essential for endothelial cell proliferation, migration, and survival. Additionally, by targeting FGFR1, sulfatinib addresses a potential resistance mechanism to anti-VEGF therapies, as tumors may increase FGF secretion to bypass VEGF signaling pathways .

Modulation of Tumor Immune Microenvironment

Beyond angiogenesis inhibition, sulfatinib uniquely targets CSF-1R, which plays a critical role in tumor-associated macrophage proliferation and differentiation. By inhibiting CSF-1R, sulfatinib may reduce the immunosuppressive effects of tumor-associated macrophages, potentially enhancing anti-tumor immune responses .

In osteosarcoma models, sulfatinib has demonstrated the ability to suppress M2 polarization of macrophages and reduce immunosuppressive cells including regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), while increasing cytotoxic T-cell infiltration in tumors .

Structural Basis of Kinase Inhibition

Crystal structures of sulfatinib in complex with its target kinases have provided valuable insights into its binding mechanisms and selectivity profile. The compound exhibits distinct binding modes with different kinases, highlighting its remarkable adaptability.

Interaction with FGFR1

When bound to FGFR1, sulfatinib acts as a type I inhibitor, with the activation loop adopting a DFG-in conformation. In this complex, the pyrimidine nitrogen and adjacent phenylamine NH form a bidentate hydrogen-bonding interaction with Ala564 at the hinge region of FGFR1. Simultaneously, the indole group fills the hydrophobic pocket and forms a hydrogen bond with Glu531, while the N-(2-dimethylamino-ethyl)-ethanesulfonamide group extends to the solvent-exposed region and creates a hydrogen-bond interaction with Asn568 .

Interaction with CSF-1R

Interestingly, when binding to CSF-1R, sulfatinib functions as a type II inhibitor, locking the protein in an inactive state with a DFG-out activation loop. While the pyrimidine nitrogen and phenylamine NH similarly form a bidentate hydrogen bond with the hinge residue Cys666, the indole group rotates out of the hydrophobic pocket in response to the DFG-out flip, demonstrating sulfatinib's conformational adaptability .

This structural flexibility enables sulfatinib to effectively target multiple kinases despite their structural differences, explaining its broad but selective inhibitory profile.

Clinical Development

Table 2. Treatment-related adverse events occurring in ≥10% of patients treated with sulfatinib formulation 2 (N=34).

Adverse EventAny Grade n (%)Grade 3/4 n (%)
Proteinuria20 (58.8)5 (14.7)
Diarrhea19 (55.9)2 (5.9)
Hypoproteinemia17 (50.0)0
Blood pressure increased14 (41.2)2 (5.9)
Blood TSH increased13 (38.2)0
Blood bilirubin increased13 (38.2)1 (2.9)
Asthenia12 (35.3)1 (2.9)
AST increased12 (35.3)2 (5.9)
Blood triglycerides increased12 (35.3)0
Hypocalcemia12 (35.3)0

TSH: thyroid stimulating hormone; AST: aspartate aminotransferase

Among 34 patients receiving sulfatinib formulation 2, nine patients achieved a partial response (one with hepatocellular carcinoma and eight with neuroendocrine tumors), and 15 patients had stable disease. The objective response rate was 26.5% (9/34), and the disease control rate was 70.6% (24/34) .

Based on pharmacokinetic, safety, and efficacy data, continuous oral administration of sulfatinib at 300 mg once daily was established as the recommended phase II dose .

Efficacy in Neuroendocrine Tumors

Sulfatinib has demonstrated particularly promising activity in patients with neuroendocrine tumors (NETs). Among 21 patients with well-differentiated NETs (grade 1 or 2) treated with sulfatinib formulation 2, eight achieved partial response and ten had stable disease, resulting in an objective response rate of 38.1% and a disease control rate of 85.7% .

The median time to response was 3.0 months (range 1.3–10.2 months), and the median duration of response was 15.7 months. Notably, the median progression-free survival in these NET patients was 16.9 months, which compares favorably with other targeted therapies for NETs such as sunitinib and everolimus .

Interestingly, sulfatinib demonstrated activity in NET patients regardless of tumor origin. The primary tumor sites of the eight NET patients who achieved partial response included pancreas (n=3), duodenum (n=1), rectum (n=1), thymus (n=1), and unknown (n=2). Furthermore, clinical benefit was observed in three patients who had previously failed treatment with other VEGFR inhibitors, suggesting that sulfatinib's multi-targeted approach may overcome resistance to single-pathway inhibitors .

Pharmacokinetics

Sulfatinib exhibits favorable pharmacokinetic properties suitable for once-daily oral dosing. In phase I studies, it was rapidly absorbed following oral administration, with median time to peak concentration (Tmax) ranging from 1.0 to 3.5 hours across different dose cohorts .

For sulfatinib formulation 2, following consecutive once-daily administration for 14 days, mean area under the concentration-time curve (AUC) at 200, 300, and 350 mg was 4273, 5116, and 5289 ng·hour/mL, respectively. This indicates that sulfatinib exposure was similar at 300 mg and 350 mg doses but higher than at 200 mg, suggesting potential absorption saturation at higher doses .

The elimination half-life of sulfatinib ranges from 15.3 to 19.1 hours, supporting once-daily dosing. Both peak concentration (Cmax) and AUC generally displayed dose-proportional increases with no obvious accumulation after multiple doses .

Resistance Mechanisms

As with many targeted therapies, resistance can develop to sulfatinib treatment. Structural and biochemical analyses have revealed that sulfatinib is sensitive to FGFR gatekeeper mutations, which could potentially limit its long-term efficacy in some patients.

Kinase inhibition assays demonstrated that sulfatinib cannot overcome FGFR gatekeeper mutations including FGFR1 V561M, FGFR2 V564I/F, and FGFR3 V555M, with IC50 values all over 2 μM for these mutants. Structural models suggest that the bulkier side chains of isoleucine, methionine, and phenylalanine residues may clash with sulfatinib and prevent its extension into the hydrophobic pocket, leading to a significant loss in potency .

In contrast, sulfatinib maintained potent inhibitory activity against the CSF-1R T663I gatekeeper mutation, with an IC50 value of 4 nM. This preservation of activity is attributed to sulfatinib's distinct binding mode with CSF-1R, which allows sufficient space to accommodate the isoleucine side chain without steric clash .

Understanding these resistance mechanisms could guide patient selection and the development of next-generation inhibitors that maintain activity against resistant mutations.

Ongoing Clinical Development

Based on the encouraging results from early-phase studies, sulfatinib has advanced to later-stage clinical development. A phase Ib/II study in NET patients (NCT02267967) was initiated to further evaluate its efficacy in this patient population .

Additionally, two randomized, double-blind, placebo-controlled, multicenter phase III trials were planned: one in patients with pancreatic NETs (NCT02589821) and one in patients with extra-pancreatic NET (NCT02588170) .

These ongoing studies will provide valuable insights into sulfatinib's efficacy and safety in specific patient populations and may lead to regulatory approvals for various indications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator